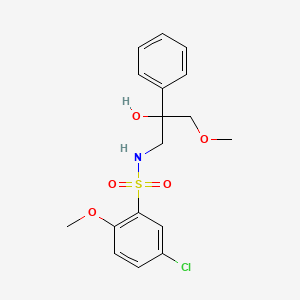

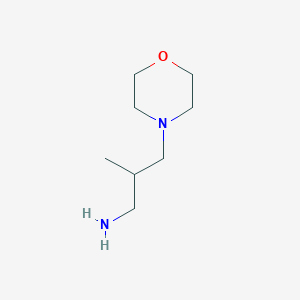

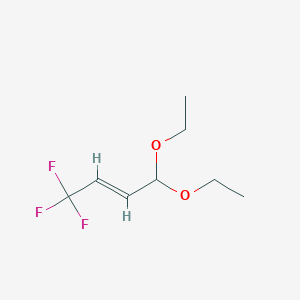

![molecular formula C17H17FN2O4S B2489953 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide CAS No. 922004-56-6](/img/structure/B2489953.png)

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, employing strategies like organocatalytic asymmetric Mannich reactions or one-pot multicomponent syntheses. For example, organocatalyzed asymmetric Mannich reactions have been used to construct chiral tetrasubstituted C-F stereocenters, showcasing the intricate synthetic routes possible for complex molecules (Li, Lin, & Du, 2019). Similarly, one-pot reactions involving 2-aminophenols and isocyanides have led to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, highlighting the efficiency of such approaches in synthesizing complex scaffolds (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques like X-ray crystallography, which provides detailed insights into the crystalline structures and molecular conformations. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was studied using X-ray crystallography, revealing specific crystalline parameters and intermolecular interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with enzymes or participation in catalytic cycles. For instance, certain benzenesulfonamide derivatives have been investigated as cyclooxygenase inhibitors, demonstrating the potential for targeted chemical reactivity (Hashimoto et al., 2002). Another study highlighted N-fluorobenzenesulfonimide's role as an effective catalyst attenuator in the annulation of tryptamine-derived ynesulfonamide, showcasing the compound's utility in synthesizing complex heterocycles (Pang et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the material's behavior and potential applications. While specific data on the compound is scarce, related research on the crystal structures of benzenesulfonamide derivatives provides insight into their architectural and interaction patterns (Suchetan et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific transformations, are vital for understanding the compound's applications. Although direct examples are limited, studies on related compounds, such as the synthesis of benzhydrylamines through base-mediated intramolecular sp^3 C-arylation of N-benzyl-2-nitrobenzenesulfonamides, illustrate the complex chemical behavior and synthetic potential of these molecules (Kisseljova, Smyslová, & Krchňák, 2014).

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Research has shown that organocatalytic asymmetric Mannich reactions can effectively construct tetrasubstituted C‒F stereocenters using related scaffolds. For example, an organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, closely related to the chemical structure , affords various seven-member cyclic amines. This reaction, catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalysts, accommodates a wide range of substrates with excellent yields and enantioselectivities, demonstrating the potential utility of similar compounds in synthesizing chiral molecules (Li, Lin, & Du, 2019).

Synthesis of Carbonic Anhydrase Inhibitors

Another application is found in the synthesis of carbonic anhydrase inhibitors using [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of human carbonic anhydrases. The [1,4]oxazepine ring construction enabled by the primary sulfonamide functionality suggests the potential of similar compounds in medicinal chemistry, particularly in developing enzyme inhibitors (Sapegin et al., 2018).

Development of Novel Heterocyclic Compounds

The compound under discussion may also be involved in the synthesis of novel heterocyclic compounds. For instance, benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized, demonstrating the compound's utility in creating diverse molecular architectures with potential applications in materials science and pharmaceuticals (Almansour et al., 2016).

Multi-Component Synthetic Reactions

Furthermore, the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives through a novel one-pot multicomponent reaction showcases the compound's relevance in facilitating efficient synthetic pathways. This approach, using 2-aminophenols, Meldrum's acid, and isocyanides, highlights the compound's versatility in organic synthesis (Shaabani et al., 2010).

properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c1-17(2)10-24-15-8-5-12(9-14(15)19-16(17)21)20-25(22,23)13-6-3-11(18)4-7-13/h3-9,20H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWHQWUSZDAXIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

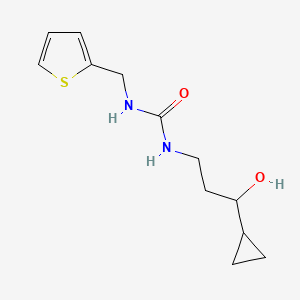

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489873.png)

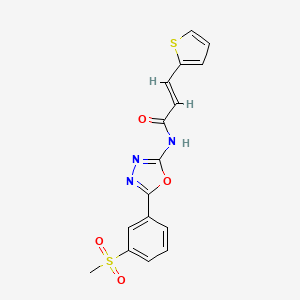

![5-[(Dimethylsulfamoylamino)methyl]-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B2489879.png)

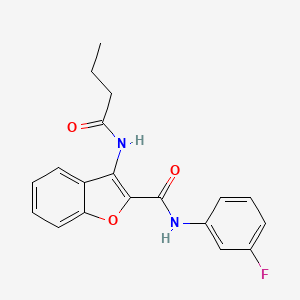

![1-[4-Ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2489881.png)

![N-(4-chloro-2,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2489888.png)

![1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2489893.png)